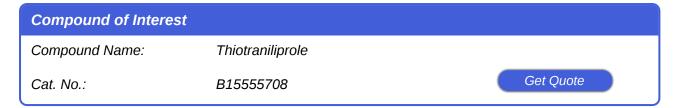


Cross-Resistance Profile of Thiotraniliprole and Flubendiamide: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of two key diamide insecticides, **thiotraniliprole** and flubendiamide. The information presented is supported by experimental data to aid in understanding the nuances of resistance development and to inform resistance management strategies.

Executive Summary

Thiotraniliprole, a newer anthranilic diamide, and flubendiamide, a phthalic acid diamide, both target the insect ryanodine receptor (RyR), a critical component in muscle contraction.[1][2] Their shared mode of action creates a potential for cross-resistance, where resistance developed to one compound can confer resistance to the other. Experimental evidence, primarily in lepidopteran pests such as the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda), confirms the existence of cross-resistance between these two insecticides.[3][4] The primary mechanism underlying this cross-resistance is target-site mutations in the ryanodine receptor gene.[5]

Quantitative Data on Cross-Resistance

The following table summarizes the lethal concentration (LC50) values for **thiotraniliprole** and flubendiamide in susceptible and resistant insect strains, illustrating the extent of cross-resistance. The Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain. A high RR indicates a significant level of resistance.



Insect Species	Strain	Thiotranil iprole LC50 (mg/L)	Flubendia mide LC50 (mg/L)	Thiotranil iprole RR	Flubendia mide Cross-RR	Referenc e
Plutella xylostella	Susceptibl e (S)	0.009	0.02	-	-	[5]
Plutella xylostella	Thiotranilip role- Resistant (TR)	46.274	2.58	5141.6	129.0	[5]
Spodopter a frugiperda	Susceptibl e (LAB- SUS)	Not Reported	20.77 (fold resistance)	Not Reported	-	[4]
Spodopter a frugiperda	Flubendia mide- Selected	Not Reported	136.5 (fold resistance)	31.9 (fold cross- resistance)	-	[4]

Experimental Protocols

The data presented above is primarily generated through leaf-dip bioassays. This is a standard method for evaluating the toxicity of insecticides to leaf-eating insects.[6]

Detailed Methodology for Leaf-Dip Bioassay

This protocol is a synthesized representation of standard leaf-dip bioassay procedures.[5][6][7]

1. Insect Rearing:

- A susceptible laboratory strain and field-collected resistant strains of the target insect (e.g., Plutella xylostella) are reared under controlled conditions (typically 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
- Larvae are reared on untreated host plant leaves (e.g., cabbage).
- Second or third instar larvae are typically used for the bioassay.



2. Insecticide Solution Preparation:

- Stock solutions of technical grade **thiotraniliprole** and flubendiamide are prepared in an appropriate solvent (e.g., acetone).
- A series of at least five serial dilutions are prepared from the stock solution using distilled water containing a small amount of a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
- A control solution containing only distilled water and the surfactant is also prepared.
- 3. Bioassay Procedure:
- Leaf discs of a uniform size are excised from fresh, untreated host plant leaves.
- Each leaf disc is dipped into one of the insecticide dilutions or the control solution for a standardized period (e.g., 10-30 seconds).
- The treated leaf discs are allowed to air dry completely.
- The dried leaf discs are placed individually in petri dishes or the wells of a multi-well plate lined with moistened filter paper.
- A set number of larvae (e.g., 10-20) are introduced into each petri dish or well.
- The containers are sealed and maintained under the same controlled conditions as for rearing.
- 4. Data Collection and Analysis:
- Larval mortality is assessed after a specific time period (e.g., 48 or 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
- The mortality data is corrected for any control mortality using Abbott's formula.
- The data is then subjected to probit analysis to determine the LC50 values, which is the concentration of the insecticide that causes 50% mortality of the test population.



- The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
- The cross-resistance ratio is determined by dividing the LC50 of a given insecticide for the resistant strain by the LC50 of the same insecticide for the susceptible strain.

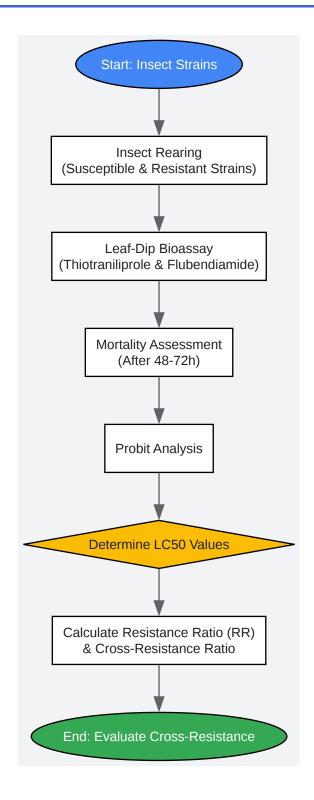
Visualizations Signaling Pathway of Diamide Insecticides

The following diagram illustrates the mode of action of **thiotraniliprole** and flubendiamide on the insect ryanodine receptor and the subsequent physiological effects.









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